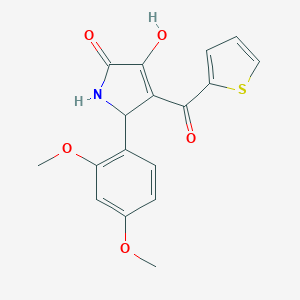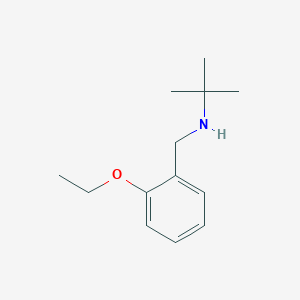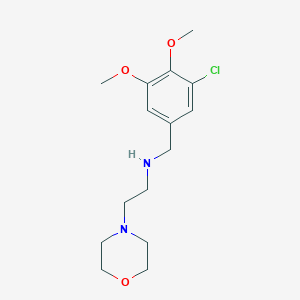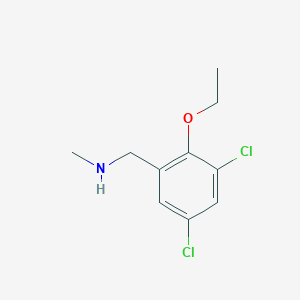
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DMHP and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMHP.
作用機序
The mechanism of action of DMHP is not fully understood. However, studies have shown that DMHP inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. DMHP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMHP has been found to have various biochemical and physiological effects. Studies have shown that DMHP reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. DMHP has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, DMHP has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using DMHP in lab experiments is its potential as a therapeutic agent for various diseases. DMHP has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using DMHP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of DMHP for use in humans.
将来の方向性
There are several future directions for the study of DMHP. One direction is to further investigate the mechanism of action of DMHP. Understanding the molecular pathways involved in the anti-inflammatory and anti-tumor effects of DMHP could lead to the development of new drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of DMHP in animals and humans. This information could be used to determine the optimal dosage and administration of DMHP for therapeutic use. Finally, further studies are needed to determine the safety and efficacy of DMHP in humans. Clinical trials are needed to determine the potential of DMHP as a therapeutic agent for various diseases.
Conclusion
In conclusion, DMHP is a chemical compound with potential applications in scientific research. DMHP has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DMHP inhibits the activity of COX-2 and LOX, reduces the production of inflammatory mediators, and induces apoptosis in cancer cells. DMHP has potential advantages and limitations for use in lab experiments, and future directions include further investigation of its mechanism of action, pharmacokinetics and pharmacodynamics, and safety and efficacy in humans.
合成法
The synthesis of DMHP has been achieved through various methods, including the reaction of 2,4-dimethoxyphenylacetonitrile with thioacetic acid followed by the reaction with 1,3-dimethylbarbituric acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea followed by the reaction with ethyl acetoacetate. These methods have been successful in producing DMHP with high yields and purity.
科学的研究の応用
DMHP has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that DMHP exhibits anti-inflammatory, analgesic, and anti-tumor properties. DMHP has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
特性
製品名 |
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C17H15NO5S |
分子量 |
345.4 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C17H15NO5S/c1-22-9-5-6-10(11(8-9)23-2)14-13(16(20)17(21)18-14)15(19)12-4-3-7-24-12/h3-8,14,20H,1-2H3,(H,18,21) |
InChIキー |
MWDOHIWAZKAQMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3)OC |
正規SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)


![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine](/img/structure/B249615.png)
![N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B249616.png)